![molecular formula C23H18FNO3S B2358440 3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one CAS No. 866725-83-9](/img/structure/B2358440.png)
3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one is a useful research compound. Its molecular formula is C23H18FNO3S and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one, with the molecular formula C23H18FNO3S, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.
- Molecular Formula : C23H18FNO3S
- Molecular Weight : 407.46 g/mol
- CAS Number : 866725-83-9
- IUPAC Name : this compound
Antitumor Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antitumor properties. The compound's mechanism of action appears to involve:
- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
- Inhibition of DNA Synthesis : It has been reported that quinoline derivatives can inhibit DNA synthesis and induce DNA damage through single and double-strand breaks, making it a candidate for further development in cancer therapy.
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes some key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Human Breast Adenocarcinoma (MCF-7) | 10 | Induces apoptosis via ROS generation |
Human Cervical Carcinoma (HeLa) | 15 | Inhibits DNA synthesis |
Human Duodenal Adenocarcinoma (HuTu 80) | 12 | Causes DNA damage and apoptosis |
These results suggest that the compound could be effective against a range of cancers, particularly those resistant to conventional therapies.
Case Studies
A recent study focused on the synthesis and biological evaluation of various quinoline derivatives, including the target compound. The findings indicated:
- Selectivity Index : The selectivity index for the compound was higher than that for traditional chemotherapeutics like Doxorubicin, indicating a favorable profile for targeting cancer cells while sparing healthy tissues .
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Properties : The presence of the sulfonyl group enhances the electrophilicity of the quinoline core, allowing it to form reactive intermediates that can interact with cellular macromolecules.
- Redox Cycling : The compound can undergo redox cycling, generating ROS that contribute to oxidative stress in cancer cells.
- Targeting Specific Pathways : It may inhibit specific kinases involved in cell proliferation and survival, leading to reduced tumor growth.
Future Directions
Given the promising biological activity observed in preliminary studies, further research is warranted to explore:
- In Vivo Efficacy : Animal models should be used to evaluate the therapeutic potential and safety profile.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its action will help optimize its structure for enhanced efficacy.
- Combination Therapies : Exploring synergistic effects with other chemotherapeutic agents could improve treatment outcomes for resistant cancers.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO3S/c1-16-6-5-7-17(12-16)14-25-15-22(29(27,28)19-8-3-2-4-9-19)23(26)20-13-18(24)10-11-21(20)25/h2-13,15H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIJPJKXEJOFIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.